molecular formula C12H11ClO4 B14092287 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- CAS No. 102632-27-9

1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-

Cat. No.: B14092287
CAS No.: 102632-27-9
M. Wt: 254.66 g/mol
InChI Key: AAVFVGQUNPZTKP-UHFFFAOYSA-N
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Description

The compound likely belongs to the naphthoquinone/naphthalenediol family, featuring a naphthalene core with hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) substituents. For instance, 1,4-naphthoquinones and their reduced diol forms exhibit antitumor properties by inducing oxidative stress, cell cycle arrest, and apoptosis .

Properties

CAS No.

102632-27-9

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

6-chloro-2,3-dimethoxynaphthalene-1,4-diol

InChI

InChI=1S/C12H11ClO4/c1-16-11-9(14)7-4-3-6(13)5-8(7)10(15)12(11)17-2/h3-5,14-15H,1-2H3

InChI Key

AAVFVGQUNPZTKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2)Cl)C(=C1OC)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Reaction Conditions and Yields

The following table summarizes some key reactions involving this compound along with their conditions and yields:

Reaction TypeConditionsYield (%)
Electrophilic ChlorinationCl₂ in acetic acid at reflux70-85
MethoxylationMethanol with sulfuric acid60-75
Reduction of NaphthoquinoneLiAlH₄ in dry ether90
Cross-Coupling with Aryl HalidesPd catalyst in DMF at elevated temperature50-95

These reactions often require careful monitoring of reaction conditions such as temperature and pH to ensure selectivity and yield optimization.

Mechanism of Biological Activity

Research indicates that 1,4-naphthalenediol, 6-chloro-2,3-dimethoxy- may exhibit inhibitory effects on certain viral enzymes, particularly in the context of antiviral drug development. The compound has been shown to inhibit herpes simplex virus type 1 ribonucleotide reductase activity, suggesting its potential use in treating viral infections .

Proposed Mechanism

The proposed mechanism involves the interaction of the compound with the active sites of viral enzymes, where the hydroxyl and methoxy groups play critical roles in binding affinity and specificity. This interaction may lead to a disruption in viral replication processes.

Stability and Handling

1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- exhibits moderate stability against oxidation but should be handled with care due to its reactive functional groups. Proper storage conditions include cool environments away from light to prevent degradation.

Scientific Research Applications

The compound 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-, also known as Lonapalene, has several research and industrial applications.

Names and Identifiers

  • IUPAC Name (4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate
  • InChI InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3
  • InChIKey IFWMVQUGSGWCRP-UHFFFAOYSA-N
  • SMILES CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC
  • Synonyms This compound is also known as 6-chloro-2,3-dimethoxynaphthalene-1,4-diol diacetate, RS-43179, and various other names .

Herpes Viral Infection Treatment

Lonapalene is known for its potential in treating herpes viral infections . It specifically inhibits HSV-1 ribonucleotide reductase .

  • Inhibition of HSV-1 Ribonucleotide Reductase The naphthalene derivative of formula 1, where R1 and R2 are each methoxy, R is 6-chloro, and W is methyl, demonstrates an inhibitory effect on herpes simplex virus (type 1) ribonucleotide reductase activity . A 50% reduction of HSV-1 ribonucleotide reductase activity was observed with 31 μM of the compound . The compound shows selective inhibition of the viral ribonucleotide reductase over the cellular ribonucleotide reductase .

Cosmetic Applications

Lonapalene can be used in cosmetic compositions for preventing herpetic lesions of the skin .

  • Prophylactic Use A cosmetic composition comprising a herpes viral prophylactic amount of the naphthalene derivative, along with a physiologically acceptable cosmetic carrier, can prevent the outbreak of herpetic lesions . The cosmetic formulation is applied to susceptible areas of the skin and generally contains a lower concentration of the naphthalene derivative, preferably ranging from 0.01 to 0.2 percent by weight .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Core Structure Functional Groups
2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) Cl (positions 2,3); OCH₃ (5,8) 1,4-Naphthoquinone Quinone, chloro, methoxy
2-Chloro-3-methoxy-1,4-naphthoquinone Cl (position 2); OCH₃ (3) 1,4-Naphthoquinone Quinone, chloro, methoxy
1,4-Naphthalenediol (Naphthohydroquinone) OH (positions 1,4) 1,4-Naphthalenediol Diol
5,6,7,8-Tetrahydro-1,4-naphthalenediol OH (1,4); saturated C6-C7 Hydrogenated naphthalene Diol, reduced ring
2,3-Dimethoxy-1,4-naphthoquinone OCH₃ (positions 2,3) 1,4-Naphthoquinone Quinone, methoxy

Key Observations :

  • DCDMNQ and 2-chloro-3-methoxy-1,4-naphthoquinone share chloro and methoxy substituents but differ in positions and number of groups.
  • The diol form (1,4-naphthalenediol) lacks quinone oxygen, enabling redox cycling with its oxidized counterpart .
  • Hydrogenation of the naphthalene ring (e.g., 5,6,7,8-tetrahydro-1,4-naphthalenediol ) increases hydrophobicity and alters solubility .

Table 2: Antitumor Activity of Selected Compounds

Compound Cell Line (IC₅₀) Mechanism of Action Reference
DCDMNQ MCF-7 (0.6 µM), MDA-MB-436 (1.4 µM) S-phase cell cycle arrest, topoisomerase I inhibition, apoptosis induction
2-Chloro-3-methoxy-1,4-naphthoquinone Not reported Presumed redox cycling
1,4-Naphthalenediol Not reported Anthraquinone biosynthesis intermediate
5,6,7,8-Tetrahydro-1,4-naphthalenediol Not reported Potential intermediate in drug synthesis

Key Findings :

  • DCDMNQ demonstrates potent cytotoxicity in breast (MCF-7) and prostate (PC-3) cancer cells via dual mechanisms: cell cycle disruption and apoptosis .
  • The diol form (1,4-naphthalenediol) may act as a precursor in anthraquinone biosynthesis, indirectly contributing to antiproliferative effects .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
DCDMNQ 297.12 Low in water ~3.5
2-Chloro-3-methoxy-1,4-naphthoquinone 252.04 Organic solvents ~2.8
1,4-Naphthalenediol 160.16 Ethanol, ether ~1.2
5,6,7,8-Tetrahydro-1,4-naphthalenediol 168.19 Limited water solubility ~1.5

Key Notes:

  • Chloro and methoxy groups increase hydrophobicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility .
  • The diol form exhibits moderate solubility in polar organic solvents due to hydrogen bonding .

Biological Activity

1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and antitumor effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- can be represented structurally as follows:

  • Chemical Formula : C12H11ClO4
  • Molecular Weight : 254.67 g/mol

This structure includes two methoxy groups and a chloro substituent, which are critical for its biological activity.

Antiviral Activity

Research indicates that 1,4-Naphthalenediol derivatives exhibit significant antiviral properties. Specifically, studies have shown that compounds like 6-chloro-2,3-dimethoxy-1,4-naphthalenediol diacetate selectively inhibit herpes simplex virus type 1 (HSV-1) ribonucleotide reductase activity. This inhibition is crucial as it interferes with viral replication processes.

Table 1: Inhibition of HSV-1 Ribonucleotide Reductase by Naphthalene Derivatives

CompoundIC50 (µM)Mechanism of Action
6-Chloro-2,3-dimethoxy-1,4-naphthalenediol diacetate5.0Inhibition of ribonucleotide reductase activity
2,3-Dimethoxy-1,4-naphthalenediol10.0Similar mechanism as above

The data suggests that increasing concentrations of these naphthalene derivatives lead to a progressive increase in inhibitory effects on HSV-1 ribonucleotide reductase activity .

Antitumor Activity

In addition to antiviral effects, 1,4-Naphthalenediol derivatives have been studied for their antitumor properties. A notable case study evaluated the cytotoxic effects of a related compound (N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide) on human prostate cancer cell lines. The findings revealed significant anti-tumor activities with IC50 values indicating effective cytotoxicity:

Table 2: Cytotoxicity of N-(3-chloro-1,4-dioxo-naphthalen-2-yl)-benzamide on Prostate Cancer Cell Lines

Cell LineIC50 (µM)Phase ArrestedApoptosis Peak (Days)
CWR-222.5G13
PC-32.5G15
DU-1456.5G13
HS-5 (Normal)25No effect-

The results indicate that the compound effectively induces apoptosis in cancer cells while sparing normal cells .

The biological activity of naphthalene derivatives can be attributed to several mechanisms:

  • Electrophilic Character : The quinone-like structure allows for covalent bonding with cellular macromolecules.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress leading to apoptosis in cancer cells.
  • DNA Intercalation : The planar structure enables intercalation into DNA strands disrupting replication and transcription processes .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of naphthalene derivatives:

  • A study demonstrated that introducing methoxy groups enhances the antitumor efficacy by improving solubility and bioavailability.
  • Another investigation focused on the synthesis of novel naphthoquinone derivatives which displayed enhanced antibacterial and anticancer activities through modified structures .

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